REACTION_SMILES
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[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[CH3:33][C:34]([Cl:35])=[O:36].[Cl:40][CH2:41][Cl:42].[N-:37]=[C:38]=[O:39].[NH:1]1[CH2:2][CH2:3][CH2:4][c:5]2[cH:6][cH:7][c:8]([NH:11][C:12](=[O:13])[c:14]3[cH:15][cH:16][c:17](-[c:20]4[cH:21][cH:22][cH:23][cH:24][cH:25]4)[cH:18][cH:19]3)[cH:9][c:10]21>>[N:1]1([C:34]([CH3:33])=[O:36])[CH2:2][CH2:3][CH2:4][c:5]2[cH:6][cH:7][c:8]([NH:11][C:12](=[O:13])[c:14]3[cH:15][cH:16][c:17](-[c:20]4[cH:21][cH:22][cH:23][cH:24][cH:25]4)[cH:18][cH:19]3)[cH:9][c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=C=O
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Name
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O=C(Nc1ccc2c(c1)NCCC2)c1ccc(-c2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccc2c(c1)NCCC2)c1ccc(-c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC(=O)N1CCCc2ccc(NC(=O)c3ccc(-c4ccccc4)cc3)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |